
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of three fluorine atoms and two methyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,4-trifluorobut-2-en-1-ol and 2,2-dimethyl-1,3-dioxolane-4-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the furanone ring. This is typically achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group. Common reagents for these reactions include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted furanones
科学的研究の応用
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
2(3H)-Furanone, 5,5-dimethyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
2(3H)-Furanone, 3,4-dihydro-: Lacks the trifluoromethyl and dimethyl groups, leading to distinct reactivity.
Uniqueness: The presence of three fluorine atoms and two methyl groups in 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60375-64-6 |
|---|---|
分子式 |
C6H7F3O2 |
分子量 |
168.11 g/mol |
IUPAC名 |
3,4,4-trifluoro-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H7F3O2/c1-5(2)6(8,9)3(7)4(10)11-5/h3H,1-2H3 |
InChIキー |
NKFAJSXCGKAFMN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C(=O)O1)F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14611095.png)
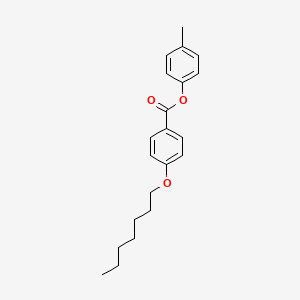
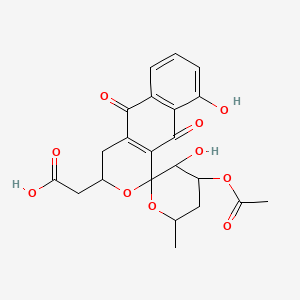
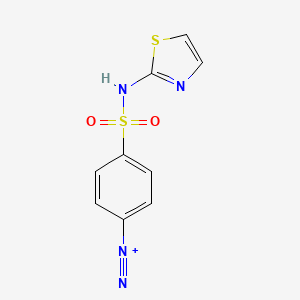
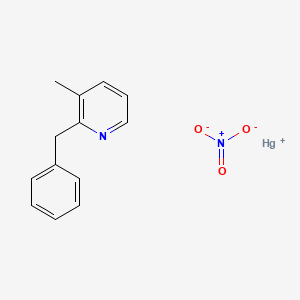
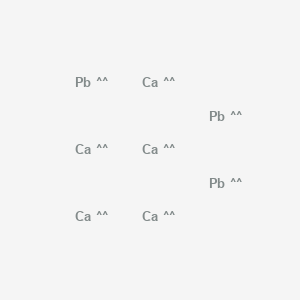
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
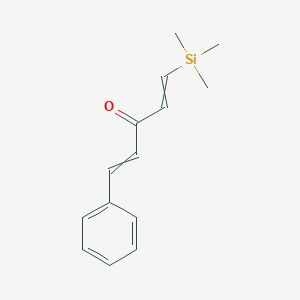
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
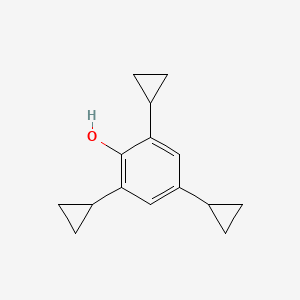
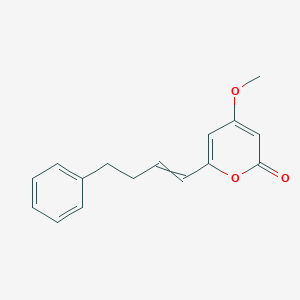
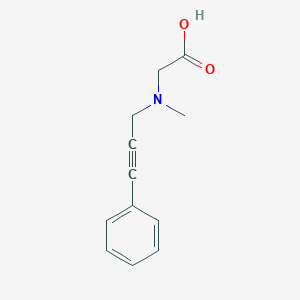
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)

